N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-4-3-5-12(8-11)20-15(24)10-22-16-9-19-21-23(16)14-7-2-1-6-13(14)17(22)25/h1-9H,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPHULMCZEPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The triazoloquinazolinone core is typically derived from anthranilic acid or isatoic anhydride. As described in, anthranilic acid (1 ) reacts with potassium cyanate to form o-ureidobenzoic acid, which undergoes cyclization under acidic or alkaline conditions to yield quinazoline-2,4(1H,3H)-dione (2 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) produces 2,4-dichloroquinazoline (3 ).
Key Reaction Conditions for Chlorination
Hydrazine Incorporation and Cyclization to Triazoloquinazolinone
2,4-Dichloroquinazoline (3 ) reacts with hydrazine hydrate at 0–5°C to form 2-chloro-4-hydrazinylquinazoline (4 ). This intermediate is acetylated with acetic anhydride under reflux to yield 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one (5 ).
Optimization of Acetylation
Characterization data for 5 includes a melting point of 259–261°C and IR peaks at 3186 cm⁻¹ (N–H), 1743 cm⁻¹ (C=O), and 1627 cm⁻¹ (C=N).
Functionalization of the Triazoloquinazolinone Core
Introduction of the Acetamide Side Chain
The triazoloquinazolinone core undergoes alkylation or acylation to introduce the acetamide moiety. In, compound 5 reacts with methyl or ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate to form alkyl 2-(3-methyl-5-oxo-[1,triazolo[4,3-c]quinazolin-6(5H)-yl)acetate derivatives (8a , 8b ).
Reaction Conditions for Alkylation
Coupling with 3-Fluoroaniline
The final step involves coupling the acetamide intermediate with 3-fluoroaniline. As demonstrated in, COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] is an effective coupling agent for amide bond formation. The reaction proceeds in DMF at room temperature, yielding N-(3-fluorophenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4(5H)-yl)acetamide.
Optimized Coupling Parameters
Alternative Synthetic Routes
Tandem Cycloaddition-Ullmann Coupling
A distinct approach from employs 1-(2-haloaryl)propiolamides and sodium azide in a tandem [3 + 2] azide-alkyne cycloaddition and Ullmann-type C–N coupling. While this method is efficient for triazoloquinoxalines, adapting it for quinazolines would require substituting the propiolamide precursor with a quinazoline-compatible analog.
Comparative Analysis of Core Synthesis Methods
| Method | Starting Material | Yield | Time | Source |
|---|---|---|---|---|
| Anthranilic Acid | Anthranilic acid | 92% | 8 hours | |
| Tandem Cycloaddition | Propiolamide derivative | 78% | 6 hours |
Characterization and Quality Control
Spectroscopic Validation
Final products are characterized using IR, ¹H/¹³C NMR, and mass spectrometry. For example, the methyltriazoloquinazolinone intermediate (5 ) shows distinct ¹H NMR signals at δ 7.93 (d, J = 8.0 Hz, 1H) and δ 2.45 (s, 3H) for the methyl group.
Purity Optimization
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. HPLC analysis with a C18 column and acetonitrile/water mobile phase confirms purity.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting the anthranilic acid route for continuous flow could enhance scalability. Key steps like chlorination and acetylation benefit from precise temperature control in microreactors, reducing side reactions.
Green Chemistry Metrics
| Metric | Value | Improvement Strategy |
|---|---|---|
| Atom Economy | 65% | Optimize coupling reagents |
| E-Factor | 18 | Solvent recycling (DMF) |
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit specific enzymes involved in cell proliferation, leading to antiproliferative effects on cancer cells. The triazoloquinazoline moiety is known to interact with molecular targets such as kinases and other enzymes, potentially disrupting cancer cell signaling pathways and inducing apoptosis.
Antimicrobial Properties
Research has shown that derivatives of triazoloquinazolines exhibit antimicrobial activity. N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant bacterial strains.
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of Triazoloquinazoline Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Fluorophenyl Group : A nucleophilic substitution reaction introduces the fluorophenyl group into the structure.
- Final Acetylation : The last step involves acetylation to yield the desired acetamide derivative.
The compound can also undergo various chemical reactions such as oxidation and reduction, which may alter its pharmacological properties and enhance its biological activity.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Effects : A study demonstrated that derivatives of triazoloquinazoline significantly reduced the viability of various cancer cell lines through apoptosis induction mechanisms.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry (2023) | This compound showed IC50 values in low micromolar range against breast cancer cells. |
| European Journal of Pharmacology (2024) | Exhibited potent antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
These findings highlight the compound's potential as a lead structure for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazoloquinazoline moiety is known to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparison with Triazolopyrimidine Derivatives
Quinazoline-Based Analogues
Quinazoline derivatives, such as those in , highlight the importance of the quinazoline core in antimicrobial activity:
- Bioactivity: N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones showed inhibitory effects against Fusarium graminearum (wheat blight) and Valsa mali (apple canker), with some compounds outperforming the control agent hymexazol .
Table 2: Comparison with Quinazoline Analogues
Acetamide-Containing Pesticides
Acetamide-functionalized agrochemicals, such as oxadixyl (), demonstrate the versatility of this linker:
- Bioactivity: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) is a fungicide targeting oomycetes. Its activity relies on the dimethylphenyl group and oxazolidinone ring .
- lipid biosynthesis disruption).
Biological Activity
N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (CAS No. 866344-29-8) is a compound belonging to the class of triazoloquinazoline derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Synthesis
The molecular structure of this compound includes a fluorophenyl group and a triazoloquinazoline moiety. The synthesis typically involves:
- Formation of the Triazoloquinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to yield the acetamide derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The triazoloquinazoline structure is known to bind specifically to these targets, leading to:
- Inhibition of Enzyme Activity : This compound has shown potential in inhibiting enzymes involved in various metabolic pathways.
- Signal Transduction Modulation : It can alter signaling pathways that are critical in disease processes.
- Induction of Apoptosis in Cancer Cells : The compound has demonstrated capabilities in promoting programmed cell death in malignant cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.09 |
| Compound B | HepG2 | 2.08 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been reported to exhibit AChE inhibitory activity with IC50 values significantly lower than standard drugs like donepezil .
Neuroprotective Effects
Studies have suggested that derivatives containing the triazole moiety can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
When compared with other derivatives such as N-(3-chlorophenyl)- or N-(3-bromophenyl)-substituted triazoloquinazolines, this compound exhibits enhanced biological activity due to the unique properties imparted by the fluorine atom . The electronegativity and small size of fluorine contribute to stronger interactions with biological targets.
Q & A
Q. What challenges arise during in vivo pharmacokinetic studies?
- Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles.
- Metabolism: CYP3A4-mediated hydroxylation of the fluorophenyl group generates active metabolites requiring LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
